4-[2-[2-(4-ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride
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Overview
Description
4-[2-[2-(4-ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Substitution Reactions: The ethylphenyl group is introduced through a substitution reaction using an appropriate halide and a base.
Formation of the Benzimidazole Ring: The benzimidazole ring is formed by cyclization of the substituted imidazole with a suitable reagent.
Attachment of the Morpholine Group: The morpholine group is attached through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(4-ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[2-[2-(4-ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with an imidazole core.
Astemizole: Another antihistaminic agent with an imidazole ring.
Uniqueness
4-[2-[2-(4-ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[2-[2-(4-ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O.2ClH/c1-2-18-7-9-19(10-8-18)22-17-27-21-6-4-3-5-20(21)24-23(27)26(22)12-11-25-13-15-28-16-14-25;;/h3-10,17H,2,11-16H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQDVHADBAQOEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N=C3N2CCN5CCOCC5.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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